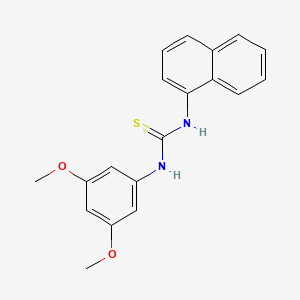![molecular formula C10H13NO3S B5711280 N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide CAS No. 16697-83-9](/img/structure/B5711280.png)
N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as MSMA and has been widely used as a herbicide for controlling weeds in various crops. Apart from its use as a herbicide, MSMA has also shown potential in various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of MSMA as a herbicide involves the inhibition of photosynthesis in plants. MSMA acts as a photosystem II inhibitor and blocks the electron transport chain, which leads to the production of reactive oxygen species and ultimately, plant death. As a drug, MSMA inhibits various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MSMA has been shown to have various biochemical and physiological effects. As a herbicide, MSMA has been shown to cause oxidative stress in plants, which leads to the production of reactive oxygen species and ultimately, plant death. As a drug, MSMA has been shown to inhibit various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes such as acid-base balance, respiration, and nerve impulse transmission.
実験室実験の利点と制限
MSMA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various organic reactions. Additionally, MSMA has shown potential in the development of new drugs. However, there are also some limitations to the use of MSMA in lab experiments. It is toxic and should be handled with care. Additionally, MSMA has been shown to have limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of MSMA in scientific research. One potential application is in the development of new drugs. MSMA has shown potential as an inhibitor of various enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes. Additionally, MSMA may have potential in the development of new herbicides due to its ability to inhibit photosynthesis in plants. Further research is needed to explore these potential applications of MSMA.
合成法
The synthesis of MSMA involves the reaction between N-methylacetamide and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
MSMA has shown potential in various scientific research applications due to its unique chemical properties. It has been used as a reagent in the synthesis of various organic compounds such as sulfonamides, amides, and esters. MSMA has also been used as a catalyst in various organic reactions such as Michael addition, aldol condensation, and Friedel-Crafts reaction. Additionally, MSMA has been used in the development of new drugs due to its ability to inhibit various enzymes such as carbonic anhydrase and cholinesterase.
特性
IUPAC Name |
N-methyl-N-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8-4-6-10(7-5-8)15(13,14)11(3)9(2)12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWKSNSAIXBORI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876048 |
Source


|
| Record name | ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16697-83-9 |
Source


|
| Record name | ACETAMIDE, N-METHYL-N-[(4-METHYLPHENYL)SULFONYL] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80876048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)

![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)

![2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)

![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![4-ethyl-5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5711257.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)
